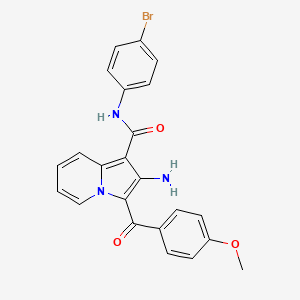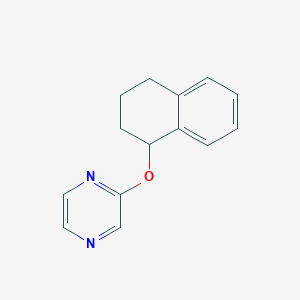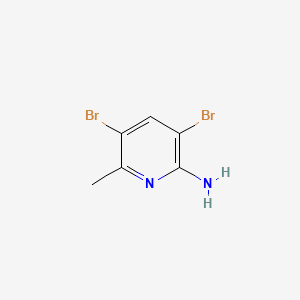
Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized through a specific method that involves several steps. The mechanism of action and biochemical and physiological effects of this compound have also been studied extensively. In
Mechanism of Action
The mechanism of action of Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival pathways.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate exhibits cytotoxic effects on cancer cells in vitro. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to exhibit fluorescent properties, making it a potential tool for the detection of metal ions in biological samples.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been found to exhibit anti-tumor activity, making it a potential drug candidate for the treatment of cancer. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate. One potential direction is to further investigate its anti-tumor activity and mechanism of action in vivo. Additionally, this compound may be further optimized for its fluorescent properties to improve its sensitivity and selectivity for the detection of metal ions. Finally, the synthesis method for this compound may be further optimized to improve yields and reduce the number of steps involved.
Synthesis Methods
The synthesis of Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate involves a multi-step process that begins with the reaction between 4-chloro-7-trifluoromethylquinoline-3-carboxylic acid and N-(2-hydroxypropyl)amine. The resulting product is then reacted with ethyl chloroformate to yield the final compound. This synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate has potential applications in various areas of scientific research. This compound has been studied as a potential drug candidate for the treatment of cancer, as it has been found to exhibit anti-tumor activity in vitro. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
ethyl 4-(2-hydroxypropylamino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-3-24-15(23)12-8-20-13-6-10(16(17,18)19)4-5-11(13)14(12)21-7-9(2)22/h4-6,8-9,22H,3,7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXYKOVHPDTQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NCC(C)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2657669.png)

![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)







![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate](/img/structure/B2657687.png)
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2657689.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2657690.png)
![Tert-butyl N-[(3S,4R)-4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate](/img/structure/B2657691.png)